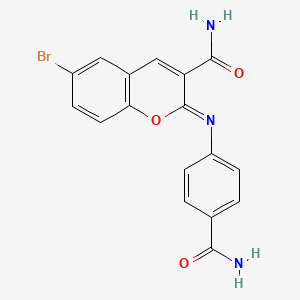

6-Bromo-2-(4-carbamoylphenyl)iminochromene-3-carboxamide

Description

6-Bromo-2-(4-carbamoylphenyl)iminochromene-3-carboxamide is a synthetic chromene derivative characterized by a bromo substituent at position 6, an imino group (-N=CH-) linked to a 4-carbamoylphenyl ring at position 2, and a carboxamide group at position 3.

Properties

IUPAC Name |

6-bromo-2-(4-carbamoylphenyl)iminochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN3O3/c18-11-3-6-14-10(7-11)8-13(16(20)23)17(24-14)21-12-4-1-9(2-5-12)15(19)22/h1-8H,(H2,19,22)(H2,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWBBAHKDLMSAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(4-carbamoylphenyl)iminochromene-3-carboxamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions usually involve the use of a palladium catalyst, a base, and a solvent such as tetrahydrofuran or dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization, chromatography, and distillation to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-carbamoylphenyl)iminochromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2-(4-carbamoylphenyl)iminochromene-3-carboxamide is a synthetic organic compound belonging to the chromene class. Chromenes are known for diverse biological activities and are studied in medicinal chemistry. This compound has several scientific research applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry It serves as a building block in synthesizing complex organic molecules.

- Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine It is investigated for potential therapeutic applications in treating various diseases.

- Industry It is utilized in developing new materials and chemical processes.

The following table summarizes key findings related to the biological activity of this compound against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Caco-2 | 8.9 | PI3K/AKT pathway inhibition |

| HCT-116 | 4.9 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | TBD | To be determined |

Case Studies and Research Findings

- Anticancer Activity : Studies on antiproliferative effects of carboxamide derivatives have shown significant activity against colorectal cancer cell lines. Specific functional groups are important in enhancing biological activity.

- Structure-Activity Relationship (SAR) : Modifications to the chromene structure can lead to enhanced potency against targeted cancer cells. The introduction of different substituents on the phenyl ring affects binding affinity and biological efficacy.

- Potential for Antimicrobial Use : Emerging evidence suggests that this class of compounds may also exhibit antibacterial effects, warranting further investigation into their potential as dual-action agents.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-carbamoylphenyl)iminochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related chromene derivatives:

Substituent Effects on Physicochemical Properties

- Carbamoyl vs. Phenoxy/Methoxy Groups: The 4-carbamoylphenylimino group in the target compound provides hydrogen-bond donor/acceptor sites, likely improving aqueous solubility compared to the lipophilic phenoxy () or methoxy groups (). This could enhance bioavailability in drug design contexts.

- Imino vs. In contrast, oxo derivatives (e.g., ) lack this conjugation, possibly reducing stability under acidic conditions .

- Steric Effects : The 2,4-dimethylphenylamide substituent () introduces steric hindrance, which may reduce crystallinity or metabolic degradation rates compared to the unhindered carbamoyl group .

- Crystallinity and Solubility : The carboxylic acid and hydroxy groups in ’s compound form extensive hydrogen bonds with dimethylformamide (DMF), suggesting higher crystalline stability. The target compound’s carbamoyl group may similarly promote ordered crystal packing .

Biological Activity

6-Bromo-2-(4-carbamoylphenyl)iminochromene-3-carboxamide is a synthetic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C16H14BrN3O2

- Molecular Weight : 361.17 g/mol

- CAS Number : 325857-11-2

The presence of the bromine atom and the carbamoyl group contributes to its unique pharmacological properties.

Research indicates that this compound exhibits its biological activity primarily through the following mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including colorectal cancer cells (Caco-2 and HCT-116) by targeting specific signaling pathways such as PI3K/AKT. The compound's structure allows it to bind effectively to the active sites of these pathways, disrupting their function and leading to reduced cell growth .

- Induction of Apoptosis : The treatment with this compound has been associated with increased expression of pro-apoptotic genes such as BAD, suggesting its role in promoting programmed cell death in cancer cells .

- Antimicrobial Activity : Preliminary findings suggest that derivatives of chromene compounds, including this compound, may possess antimicrobial properties against various bacterial strains, although further studies are needed to quantify this activity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Caco-2 | 8.9 | PI3K/AKT pathway inhibition |

| HCT-116 | 4.9 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | TBD | TBD |

Case Studies and Research Findings

- Anticancer Activity : A study investigating the antiproliferative effects of various carboxamide derivatives found that compounds similar to this compound exhibited significant activity against colorectal cancer cell lines. The study highlighted the importance of specific functional groups in enhancing biological activity .

- Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications to the chromene structure can lead to enhanced potency against targeted cancer cells. For instance, the introduction of different substituents on the phenyl ring was shown to affect binding affinity and biological efficacy significantly .

- Potential for Antimicrobial Use : Although primarily studied for its anticancer properties, there is emerging evidence suggesting that this class of compounds may also exhibit antibacterial effects, warranting further investigation into their potential as dual-action agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.